(Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl
CAS No.: 94094-71-0
Cat. No.: VC17029193
Molecular Formula: C21H15Br2Cl
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94094-71-0 |
|---|---|
| Molecular Formula | C21H15Br2Cl |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 1-[(Z)-3-bromo-1-[4-(4-bromophenyl)phenyl]prop-1-enyl]-4-chlorobenzene |
| Standard InChI | InChI=1S/C21H15Br2Cl/c22-14-13-21(18-7-11-20(24)12-8-18)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13- |
| Standard InChI Key | YHLUVFQCHVUOSO-BKUYFWCQSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)/C(=C/CBr)/C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=CCBr)C3=CC=C(C=C3)Cl |
Introduction
The compound (Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl is a complex organic molecule with a molecular formula of C21H15Br2Cl. It belongs to the class of biphenyl derivatives, which are known for their diverse applications in chemistry and materials science. This compound is structurally similar to other biphenyl derivatives but is distinguished by its specific arrangement of bromo and chloro substituents.
Synthesis and Preparation
The synthesis of (Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl typically involves multi-step organic reactions. These may include cross-coupling reactions, such as Suzuki or Heck reactions, to form the biphenyl core and subsequent functionalization steps to introduce the bromo and chlorophenyl substituents.
Potential Applications
Biphenyl derivatives, including (Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl, have potential applications in various fields:
-
Materials Science: They can be used in the development of new materials with specific optical or electrical properties.
-
Pharmaceuticals: Compounds with similar structures have been studied for their biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl | 94094-71-0 | C21H15Br2Cl | 462.6048 g/mol |
| (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl | 94732-97-5 | C21H15BrClNO2 | 428.7063 g/mol |
| (Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl | 94732-94-2 | C21H15BrCl2 | 418.1538 g/mol |
These compounds share similarities in their biphenyl core but differ in their substituents, which affect their chemical and biological properties.
Research Findings and Future Directions
While specific biological activity data for (Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl is limited, its structural features suggest potential for biological activity. Further research is needed to explore its interactions with biological targets and to elucidate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume